molecular formula C16H16N2O4S B016657 4,4'-Di-N-acetylamino-diphenylsulfone-d8 CAS No. 557794-37-3

4,4'-Di-N-acetylamino-diphenylsulfone-d8

Cat. No.: B016657
CAS No.: 557794-37-3
M. Wt: 340.4 g/mol
InChI Key: AMTPYFGPPVFBBI-UWAUJQNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-Di-N-acetylamino-diphenylsulfone-d8 typically involves the substitution reaction of 4,4’-dihydroxydiphenylsulfone (DHDPS) with deuterated acetic anhydride (D8-AA) to replace the hydroxyl groups, forming the desired deuterated compound . The reaction conditions generally include:

    Reactants: 4,4’-dihydroxydiphenylsulfone and deuterated acetic anhydride

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

    Temperature: Typically conducted at elevated temperatures to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for 4,4’-Di-N-acetylamino-diphenylsulfone-d8 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-N-acetylamino-diphenylsulfone-d8 can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Di-N-acetylamino-diphenylsulfone-d8 is primarily used in proteomics research as an isotopically labeled intermediate . Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry.

    Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4’-Di-N-acetylamino-diphenylsulfone-d8 is not well-documented. as a derivative of dapsone, it may share similar pathways. Dapsone works by inhibiting bacterial synthesis of dihydrofolic acid through competition with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This inhibition disrupts folate synthesis, which is crucial for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Dapsone: The parent compound, widely used as an antibiotic.

    4,4’-Dihydroxydiphenylsulfone: The precursor in the synthesis of 4,4’-Di-N-acetylamino-diphenylsulfone-d8.

    4,4’-Diaminodiphenylsulfone: Another derivative of dapsone with similar applications.

Uniqueness

4,4’-Di-N-acetylamino-diphenylsulfone-d8 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in complex biological systems, providing a significant advantage over non-labeled compounds .

Properties

IUPAC Name

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTPYFGPPVFBBI-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454050
Record name 4,4'-Di-N-acetylamino-diphenylsulfone-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557794-37-3
Record name 4,4'-Di-N-acetylamino-diphenylsulfone-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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